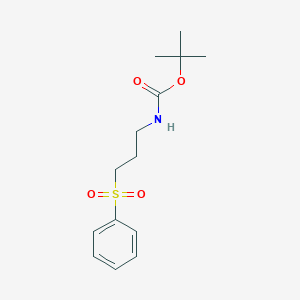
Tert-butyl (3-(phenylsulfonyl)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl (3-(phenylsulfonyl)propyl)carbamate” is a chemical compound that likely belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is an organic group, and R2 and R3 are typically hydrogen atoms or organic groups .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, carbamates can generally be synthesized by reacting an amine with an isocyanate or a chloroformate . Another method involves the condensation of an amine with a carboxylic acid in the presence of a coupling reagent .Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl carbamate, is available . It has the molecular formula C5H11NO2 . The specific structure of “this compound” would likely include additional groups attached to the carbamate core structure.Chemical Reactions Analysis
Carbamates, including tert-butyl carbamates, are used in various chemical reactions. For example, they are used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles .Wissenschaftliche Forschungsanwendungen
Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as novel N-(Boc) nitrone equivalents, prepared easily from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as intermediates in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their significance as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a key process in organic synthesis, enabling the creation of chiral molecules. Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate, synthesized through this method, highlights the utility of tert-butyl (phenylsulfonyl)propyl carbamate derivatives in generating chiral amino carbonyl compounds, which are essential for synthesizing bioactive molecules (Yang, Pan, & List, 2009).
Applications in Thermally Activated Delayed Fluorescence Materials
Compounds based on tert-butyl (phenylsulfonyl)propyl derivatives have been explored for their potential in thermally activated delayed fluorescence (TADF) materials. Specifically, 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have shown promise in OLEDs due to their unique electronic and photophysical properties, offering insights into the design of efficient TADF materials (Huang et al., 2014).
Rhodium-Catalyzed Enantioselective Addition
Rhodium-catalyzed reactions utilizing tert-butyl (phenylsulfonyl)alkyl derivatives underscore the compound's versatility in asymmetric synthesis. Such processes lead to the creation of enantioselectively enriched molecules, essential for pharmaceutical development (Storgaard & Ellman, 2009).
Radical Cyclization for Sulfone Synthesis
The tert-butyl hydroperoxide-mediated cascade synthesis of 3-arylsulfonylquinolines from N-propargyl aromatic amine derivatives and arylsulfonylhydrazides demonstrates the compound's utility in forming C-S bonds and quinoline rings via a sulfonylation-cyclization-aromatization process. This method showcases the compound's application in synthesizing pharmaceutical drugs (Zhang et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(benzenesulfonyl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-14(2,3)19-13(16)15-10-7-11-20(17,18)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYHCWFHFAUPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2695813.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2695817.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2695818.png)
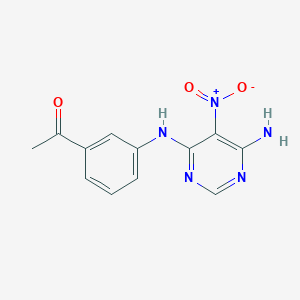
![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)
![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)
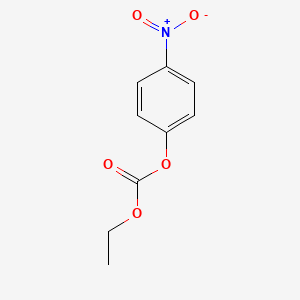
![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)
![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)
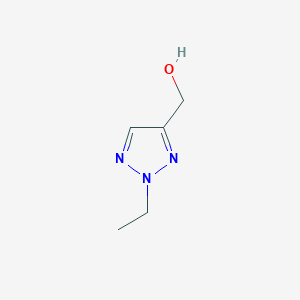
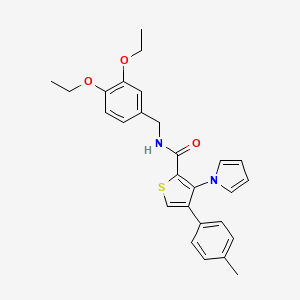
![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)